2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol
Description
2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol is a halogenated aromatic ethanol derivative characterized by a dichloro-substituted ethanol moiety and a 2-fluoro-5-methylphenyl aromatic ring. The molecular formula is inferred as C₉H₁₀Cl₂FNO, with a molecular weight of 254.09 g/mol. The dichloro substitution at the β-carbon of ethanol enhances lipophilicity, while the fluorine and methyl groups on the phenyl ring modulate electronic and steric properties.
Properties
Molecular Formula |
C9H9Cl2FO |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO/c1-5-2-3-7(12)6(4-5)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChI Key |
YHTFYYBYCAJGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol generally involves the halogenation of an appropriate ketone or aldehyde precursor followed by reduction or substitution steps to introduce the dichloro and hydroxyl functionalities. The key intermediate often used is 1-(2-fluoro-5-methylphenyl)ethanone or its derivatives.
Detailed Preparation Procedure
Step 1: Halogenation of 1-(2-fluoro-5-methylphenyl)ethanone
- Starting Material: 1-(2-fluoro-5-methylphenyl)ethanone
- Reagent: Phenyltrimethylammonium tribromide or similar brominating agents
- Solvent: Tetrahydrofuran (THF)
- Conditions: Stirring at room temperature for 1 hour
- Outcome: Formation of a brominated intermediate at the alpha position to the ketone
This step introduces bromine atoms adjacent to the carbonyl group, setting the stage for further substitution to achieve the dichloro functionality.
Step 2: Conversion to Dichloro Alcohol
- Reagents: Thiourea, ethanol
- Conditions: Stirring at 65–75 °C for 2 hours
- Work-up: Cooling on ice, addition of water and sodium hydroxide solution, filtration, and recrystallization from aqueous ethanol
- Yield: Approximately 57%
- Product: this compound as a white solid
Thiourea acts as a nucleophile replacing bromine atoms, and subsequent alkaline treatment facilitates the formation of the dichloro-substituted alcohol.
Alternative Synthetic Routes
Other synthetic approaches involve the use of sulfinamide intermediates and Grignard reagents to introduce the 2-fluoro-5-methylphenyl group and dichloro functionalities:
- Sulfinamide Intermediate Formation: Preparation of (R)-N-(2-fluoro-5-methylbenzylidene)-2-methylpropane-2-sulfinamide followed by reaction with methylmagnesium bromide (a Grignard reagent) in dichloromethane at low temperature (-60 °C to room temperature).
- Work-up: Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, washing, and drying.
- Outcome: Formation of chiral alcohol intermediates bearing the 2-fluoro-5-methylphenyl group.
This method allows stereoselective synthesis and may be adapted to produce the target dichloro alcohol by further chlorination steps.
Purification and Characterization
Purification typically involves:
- Filtration of precipitated solids
- Recrystallization from solvents such as ethanol, methanol, or aqueous mixtures
- Chromatographic techniques (silica gel column chromatography) for intermediates
Characterization data reported include:
| Parameter | Data |
|---|---|
| Physical State | White solid |
| Yield | ~57% (from halogenation/thiourea method) |
| 1H-NMR (CDCl3) | δ 5.00 (2H, s), 6.85 (1H, s), 7.20–7.86 (aromatic protons) |
| Mass Spectrometry | ESI-MS m/z 263 (M + H)+ |
These data confirm the successful synthesis and purity of the compound.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Alpha-halogenation | Phenyltrimethylammonium tribromide, RT, 1 h | Tetrahydrofuran | - | Bromination of ketone |
| 2 | Nucleophilic substitution & reduction | Thiourea, ethanol, 65–75 °C, 2 h; NaOH work-up | Ethanol, aqueous | 57 | Formation of dichloro alcohol |
| Alternative | Grignard addition on sulfinamide | Methylmagnesium bromide, -60 °C to RT | Dichloromethane | - | Stereoselective intermediate step |
Research Results and Notes
- The halogenation and thiourea substitution method is well-documented and provides moderate yields with straightforward purification.
- The use of sulfinamide intermediates and Grignard reagents allows for stereochemical control but requires low-temperature handling and inert atmosphere.
- The compound's stability and purity are confirmed by spectral data (NMR, MS).
- Solvent choice and reaction temperature are critical for maximizing yield and minimizing by-products.
- No direct synthesis protocols were found in some literature sources; however, related synthetic strategies for analogs support the above methods.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of chlorine and fluorine atoms in the molecule can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol with structurally related compounds:
Key Observations:
- Lipophilicity: The dichloro substitution in the target compound increases logP (~2.5) compared to the amino analogue (logP ~0.8), enhancing membrane permeability but raising bioaccumulation concerns .
- Steric Bulk: The ethoxy group in 1-(2-ethoxy-5-fluorophenyl)ethanol adds steric hindrance, which may reduce enzymatic interactions relative to the smaller methyl substituent in the target compound .
Biological Activity
2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The compound features a dichlorinated ethanol moiety with a fluorinated aromatic ring. The presence of halogen atoms (chlorine and fluorine) contributes to its lipophilicity and reactivity, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The electronegative fluorine and chlorine atoms enhance the compound's reactivity, allowing it to form strong interactions with biological macromolecules. This interaction can lead to inhibition or activation of various biochemical pathways, affecting cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of dichloro compounds can possess antimicrobial properties, making them candidates for further investigation in treating infections.
- Anticancer Properties : The compound has been explored for its potential in cancer therapy. Its mechanism may involve the modulation of signaling pathways relevant to tumor growth and survival.
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which could be beneficial in pharmacological applications targeting metabolic pathways.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant antimicrobial activity against various bacterial strains. The structure-activity relationship indicated that the presence of halogen substituents was crucial for enhancing potency.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells. This effect was linked to the activation of pro-apoptotic signaling pathways .
- Enzyme Interaction Studies : Research has shown that the compound interacts with key metabolic enzymes, leading to altered enzyme kinetics. This interaction suggests potential therapeutic applications in metabolic disorders.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol, and how can reaction conditions be optimized?
A multi-step approach is typically employed, starting with halogenation of a fluorinated aromatic precursor followed by ethanol functionalization. For example, halogenation of 2-fluoro-5-methylbenzene derivatives using chlorinating agents (e.g., Cl2/FeCl3) yields intermediates, which are subsequently subjected to nucleophilic substitution or reduction to introduce the ethanol moiety. Solvent selection (e.g., DMF or THF) and temperature control (50–80°C) are critical for minimizing side reactions like over-chlorination. Catalytic systems, such as cesium carbonate for deprotonation, can enhance reaction efficiency . Gas evolution during synthesis necessitates robust venting systems and real-time monitoring .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- <sup>1</sup>H/ <sup>13</sup>C NMR : The fluorinated aromatic protons appear as distinct doublets (δ 7.2–7.8 ppm), while the ethanol -OH proton is observed as a broad singlet (δ 2.5–3.5 ppm). Chlorine substituents induce deshielding in adjacent carbons.
- IR : Stretching frequencies for C-Cl (550–750 cm<sup>-1</sup>) and C-F (1100–1250 cm<sup>-1</sup>) confirm functional groups.
- MS : High-resolution ESI-MS can differentiate isotopic patterns (Cl2 and F), with [M+H]<sup>+</sup> peaks at m/z 251.02 (calculated). Cross-validate with fragmentation patterns to confirm structural integrity .
Q. What crystallographic methods are suitable for resolving the compound’s structure?
Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended. Space group determination (e.g., P21/c) and hydrogen-bonding networks (e.g., O-H···Cl interactions) provide insights into molecular packing. Refinement parameters (R1 < 0.05) ensure accuracy . For twinned crystals, use the TWIN/BASF commands in SHELXL to model disorder .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic results be resolved?
Contradictions often arise from dynamic processes (e.g., rotational isomerism) or solvent effects. For example:
- If NMR suggests multiple conformers but X-ray shows a single structure, perform variable-temperature NMR to assess equilibrium.
- Discrepancies in bond lengths (X-ray vs. DFT) may indicate crystal packing forces. Use B3LYP/6-311++G(d,p) calculations to compare gas-phase and solid-state geometries .
- Validate hydrogen bonding via Hirshfeld surface analysis (CrystalExplorer) to correlate crystallographic data with spectroscopic observations .
Q. What computational strategies are effective for studying reaction mechanisms involving this compound?
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level can model:
- Transition states for chlorination or fluorination steps (activation energies ΔG<sup>‡</sup>).
- Solvent effects (PCM model) on reaction pathways.
- Non-covalent interactions (NCI plots) between the ethanol group and aromatic ring. Compare with experimental kinetics (e.g., Arrhenius plots) to validate theoretical models .
Q. How can byproducts or isomeric impurities be identified and separated during synthesis?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve isomers. Retention times for dichloro vs. trichloro byproducts differ by 1–2 minutes.
- Mass Spectrometry Imaging (MSI) : Localize impurities in reaction mixtures.
- Crystallization : Selective recrystallization in ethanol/water (7:3) removes non-polar impurities .
Q. What safety protocols are essential given the compound’s halogenated structure?
- Toxicity : Chloro/fluoro derivatives may exhibit hepatotoxicity. Conduct Ames tests for mutagenicity.
- Handling : Use fume hoods, nitrile gloves, and PPO-rated respirators. Store under nitrogen to prevent oxidation .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid dioxin formation .
Methodological Tables
| Technique | Application | Key Parameters |
|---|---|---|
| X-ray Crystallography | Determine absolute configuration, bond lengths, and angles | R1 < 0.05, TWIN/BASF refinement |
| DFT Calculations | Model reaction pathways and non-covalent interactions | M06-2X/def2-TZVP, SMD solvent model |
| HPLC-MS | Separate and identify isomeric byproducts | C18 column, 0.1% formic acid in mobile phase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
